5,7-Dihydroxy-4-trifluoromethylcoumarin
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Overview
Description
5,7-Dihydroxy-4-trifluoromethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride or zinc chloride.
Solvent: Organic solvents like ethanol or acetone.
Temperature: Typically conducted at elevated temperatures around 50-100°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4-trifluoromethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can have enhanced biological activities .
Scientific Research Applications
5,7-Dihydroxy-4-trifluoromethylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,7-Dihydroxy-4-trifluoromethylcoumarin exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-trifluoromethylcoumarin: Similar structure but lacks the additional hydroxyl group at the 5-position.
6,7-Dihydroxy-4-trifluoromethylcoumarin: Similar structure but with hydroxyl groups at different positions.
Uniqueness
5,7-Dihydroxy-4-trifluoromethylcoumarin is unique due to the specific positioning of its hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure enhances its fluorescence, making it a valuable tool in various applications .
Properties
CAS No. |
82747-44-2 |
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Molecular Formula |
C10H5F3O4 |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
5,7-dihydroxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-3-8(16)17-7-2-4(14)1-6(15)9(5)7/h1-3,14-15H |
InChI Key |
DALYRRPJXJRAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)C(F)(F)F)O |
Origin of Product |
United States |
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